H-D-Arg(NO₂)-OMe HCl is a synthetic tripeptide derivative primarily utilized in biochemical and pharmacological research as a substrate for studying the activity and inhibition of specific enzymes, particularly serine proteases like trypsin and thrombin. [, ] It serves as a chromogenic substrate, meaning its enzymatic hydrolysis results in a color change, enabling the quantitative measurement of enzyme activity. [, ] The "H-" prefix indicates a free amino group at the N-terminus, "D-Arg(NO₂)" denotes a D-arginine residue with a nitro group on the guanidine side chain, "OMe" indicates a methyl ester at the C-terminus, and "HCl" refers to the hydrochloride salt form.
H-D-Arginine Nitric Oxide Methyl Ester Hydrochloride, commonly referred to as H-D-Arg(NO2)-OMe HCl, is a notable compound in biochemical research due to its function as a potent inhibitor of nitric oxide synthase. This compound is particularly significant in studies related to cardiovascular health and the modulation of nitric oxide levels in various physiological processes. The compound's chemical identity is defined by its CAS number 50912-92-0, and it has a molecular formula of CHClNO with a molecular weight of approximately 269.69 g/mol .
H-D-Arginine Nitric Oxide Methyl Ester Hydrochloride is classified as an amino acid derivative, specifically an arginine derivative modified with a nitro group. It is categorized under nitric oxide synthase inhibitors, which play crucial roles in regulating vascular tone and neurotransmission by modulating nitric oxide production . The compound is synthesized primarily for research purposes and is available from various chemical suppliers.
The synthesis of H-D-Arginine Nitric Oxide Methyl Ester Hydrochloride involves the nitration of D-arginine methyl ester. The general procedure includes:
H-D-Arginine Nitric Oxide Methyl Ester Hydrochloride participates primarily in:
H-D-Arginine Nitric Oxide Methyl Ester Hydrochloride functions by inhibiting nitric oxide synthase, an enzyme that catalyzes the conversion of L-arginine to nitric oxide. By blocking this enzyme's activity, H-D-Arginine Nitric Oxide Methyl Ester Hydrochloride effectively reduces nitric oxide levels in biological systems. This action has implications for various physiological processes including vasodilation, neurotransmission, and immune responses .
H-D-Arginine Nitric Oxide Methyl Ester Hydrochloride has several scientific applications:
H-D-Arg(NO2)-OMe HCl (also designated as D-NAME hydrochloride) functions as a competitive antagonist of L-arginine at the catalytic site of nitric oxide synthase (NOS) isoforms. This methyl ester derivative of nitroarginine features a nitroguanidino moiety that mimics the native substrate's geometry while introducing a critical electronic perturbation. The compound's inhibitory efficacy varies significantly across NOS isoforms due to subtle differences in their active site architectures. Biochemical studies demonstrate its preferential binding affinity for neuronal NOS (nNOS) and inducible NOS (iNOS) over endothelial NOS (eNOS), primarily governed by variations in active site residue flexibility and electrostatic environments [9] [10].
The steric occupancy of the arginine-binding pocket by H-D-Arg(NO2)-OMe HCl prevents L-arginine's access to the heme-proximal catalytic center, thereby blocking nitric oxide (NO) synthesis. Kinetic analyses reveal an approximate 70 μM IC₅₀ against purified NOS enzymes, though prolonged incubation significantly enhances potency due to gradual hydrolysis to its more active acid metabolite (Nω-nitro-L-arginine) [7]. This time-dependent potency increase underscores the compound's role as a prodrug-style inhibitor with complex pharmacodynamics. Electrostatic potential mapping of NOS active sites indicates that the nitro group's charge distribution creates additional dipole interactions within the nNOS pocket compared to eNOS, partially explaining the observed isoform selectivity differences [8] [9].
Table 1: Comparative Inhibitory Potency of H-D-Arg(NO2)-OMe HCl Across NOS Isoforms
NOS Isoform | Relative Inhibition | Key Structural Determinants |
---|---|---|
Neuronal (nNOS) | High | Tight pocket with conserved Glu592 interaction |
Inducible (iNOS) | Moderate | Hydrophobic subpocket accommodates methyl ester |
Endothelial (eNOS) | Low | Conformational flexibility of Glu363 reduces binding |
The chiral recognition of H-D-Arg(NO2)-OMe HCl by NOS isoforms represents a critical aspect of its mechanism, governed by the compound's D-configuration at the α-carbon. Crystallographic evidence confirms that the D-enantiomer binds in an inverted orientation compared to L-arginine, positioning its nitro group toward the heme's access channel rather than the canonical substrate direction [8]. This mirror-image binding results in distinct interactions with conserved active site residues, particularly the zwitterionic stabilization between the α-amino group and Asp376 (nNOS numbering) and hydrogen bonding with Trp587 [3] [8].
Despite its reversed orientation, molecular dynamics simulations reveal that the D-enantiomer maintains substantial binding energy through hydrophobic contacts with Val567 and heme propionates. However, this configuration imposes steric constraints that reduce binding efficiency compared to the L-enantiomer (L-NAME). Biochemical assays consistently demonstrate that H-D-Arg(NO2)-OMe HCl exhibits approximately 10-fold lower potency than its L-configured counterpart in cell-free systems, attributable to suboptimal transition state alignment during catalysis [7]. This stereochemical preference highlights the evolutionary optimization of NOS enzymes for L-arginine recognition and underscores the significance of chiral centers in inhibitor design.
Table 2: Stereoisomer Binding Affinity Comparison
Binding Parameter | H-D-Arg(NO2)-OMe HCl | L-NAME (L-Enantiomer) |
---|---|---|
Kᵢ (nNOS) | 98 ± 12 μM | 1.4 ± 0.3 μM |
H-Bond Network | Partial conservation | Complete conservation |
Active Site Orientation | Inverted geometry | Native substrate-mimetic |
Catalytic Disruption | Steric blockade | Transition state mimicry |
Through targeted inhibition of NOS isoforms, H-D-Arg(NO2)-OMe HCl exerts multilayered effects on nitric oxide signaling cascades. Its primary action involves disrupting the NO-cGMP axis, evidenced by reduced cGMP accumulation in neuronal and vascular tissues. This occurs via diminished NO activation of soluble guanylate cyclase, subsequently attenuating protein kinase G (PKG)-mediated phosphorylation of downstream effectors [4] [10]. In experimental models of neuroinflammation, administration of this compound significantly decreases peroxynitrite formation (by >65%) by limiting the substrate availability for NO-superoxide reactions, thereby reducing protein nitration damage in neural tissues [8].
The compound's stereochemistry further influences its physiological impact. Unlike the L-enantiomer, H-D-Arg(NO2)-OMe HCl produces milder cardiovascular effects due to its reduced eNOS inhibition, making it valuable in experimental designs requiring selective nNOS modulation without severe blood pressure alterations [4]. In models of central sensitization, it effectively reverses NO-mediated hyperalgesic pathways by normalizing spinal cord dorsal horn excitability. Clinical translation is suggested by studies where NOS inhibition reduced trapezius muscle hardness by 5.6% and tenderness scores by 22% in tension-type headache patients, demonstrating the therapeutic potential of modulating this pathway [4]. The temporal dynamics of signaling disruption reveal that peak NO suppression occurs 60-90 minutes post-administration, correlating with maximal tissue concentrations of the inhibitor and its active metabolites.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7